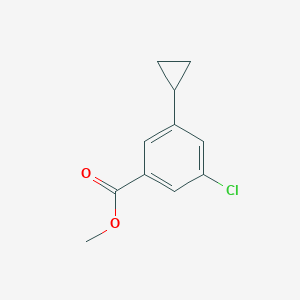

Methyl 3-chloro-5-cyclopropylbenzoate

Description

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl 3-chloro-5-cyclopropylbenzoate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3 |

InChI Key |

YRPYJKIBVSWJAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2CC2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 3 Chloro 5 Cyclopropylbenzoate

Established Synthetic Pathways for the Benzoate (B1203000) Core

Established synthetic routes to Methyl 3-chloro-5-cyclopropylbenzoate traditionally focus on the sequential functionalization of a pre-existing aromatic ring, followed by esterification. These methods prioritize regioselectivity to ensure the correct placement of the chloro and cyclopropyl (B3062369) groups on the benzoate core.

Directed Aromatic Functionalization Approaches

The precise installation of substituents on the benzene (B151609) ring is governed by the directing effects of the groups already present. In the synthesis of the target molecule, the interplay between the carboxyl group, a meta-director, and the cyclopropyl group, an ortho,para-director, is a key consideration for achieving the desired 1,3,5-substitution pattern.

A plausible and established approach to introduce the chlorine atom at the 5-position of a cyclopropyl-substituted benzoic acid is through electrophilic aromatic substitution. Starting with 3-cyclopropylbenzoic acid, the directing effects of the existing substituents guide the incoming electrophile. The carboxyl group deactivates the aromatic ring and directs incoming electrophiles to the meta position (position 5). Concurrently, the cyclopropyl group is an activating group that directs electrophiles to the ortho and para positions. In the case of 3-cyclopropylbenzoic acid, the 5-position is ortho to the cyclopropyl group and meta to the carboxyl group. This alignment of directing effects strongly favors the regioselective chlorination at the desired C-5 position.

Standard chlorinating agents for this transformation include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). jk-sci.com The Lewis acid polarizes the Cl-Cl bond, generating a more potent electrophile that can attack the electron-rich aromatic ring.

Table 1: Reaction Conditions for Regioselective Chlorination

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Product |

| 3-Cyclopropylbenzoic acid | Cl₂ | FeCl₃ | Dichloromethane | Room Temperature | 3-Chloro-5-cyclopropylbenzoic acid |

| 3-Cyclopropylbenzoic acid | N-Chlorosuccinimide (NCS) | Triflic Acid | Acetonitrile | 0 °C to Room Temperature | 3-Chloro-5-cyclopropylbenzoic acid |

It is important to note that while the directing groups favor the desired isomer, careful optimization of reaction conditions is often necessary to minimize the formation of other chlorinated byproducts.

The introduction of a cyclopropyl group onto an aromatic ring can be a more complex transformation. While direct electrophilic cyclopropylation of an aromatic ring is not a standard or widely established method for this type of substrate, other strategies can be considered as part of an established pathway. One such approach involves utilizing a starting material that already contains the cyclopropyl moiety. For instance, the synthesis could commence from a cyclopropyl-substituted benzene derivative which is then subjected to carboxylation and chlorination.

Alternatively, modern cross-coupling reactions, which are now well-established, can be employed. However, for the purpose of this section on more "traditional" or "established" pathways, the focus remains on sequential functionalization of a core aromatic structure. Direct cyclopropylation of a pre-functionalized benzoate, such as methyl 3-chlorobenzoate, is less common in classical synthetic methodologies.

Esterification Techniques for Methyl Ester Formation from Carboxylic Acid Precursors

Once the 3-chloro-5-cyclopropylbenzoic acid core is synthesized, the final step in this established pathway is the formation of the methyl ester. The most common and well-established method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org

Table 2: Fischer-Speier Esterification Conditions

| Starting Material | Alcohol | Catalyst | Conditions | Product |

| 3-Chloro-5-cyclopropylbenzoic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | This compound |

| 3-Chloro-5-cyclopropylbenzoic acid | Methanol (excess) | HCl (gas) | Room Temperature to Reflux | This compound |

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.compsiberg.com

Novel and Advanced Synthetic Approaches

In addition to the classical synthetic routes, modern organic synthesis offers more advanced and often more efficient methodologies for the construction of complex molecules like this compound. These approaches often utilize transition metal catalysis to achieve bond formations that are difficult or inefficient using traditional methods.

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Halogen Bond Formation

A powerful and contemporary strategy for the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions. These methods offer a convergent approach where two fragments are joined together, often with high efficiency and functional group tolerance. The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly well-suited for the formation of the carbon-carbon bond between the aromatic ring and the cyclopropyl group. nih.govresearchgate.net

In a plausible Suzuki-Miyaura coupling approach, a di-substituted aryl halide or triflate can be coupled with a cyclopropylboronic acid or its ester derivative. For example, methyl 3-chloro-5-bromobenzoate could be reacted with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. researchgate.net

Alternatively, a Negishi coupling could be employed, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org In this scenario, cyclopropylzinc bromide could be coupled with methyl 3-chloro-5-bromobenzoate. researchgate.net This method is known for its high functional group tolerance and the often high reactivity of the organozinc reagents. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Aryl Halide/Triflate | Cyclopropyl Reagent | Catalyst | Ligand | Base | Product |

| Suzuki-Miyaura | Methyl 3-chloro-5-bromobenzoate | Cyclopropylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, etc. | K₂CO₃, Cs₂CO₃ | This compound |

| Negishi | Methyl 3-chloro-5-bromobenzoate | Cyclopropylzinc bromide | Pd(dba)₂ or NiCl₂(dppe) | PPh₃, dppf, etc. | Not required | This compound |

These modern catalytic methods provide a highly versatile and efficient alternative to the more traditional, linear synthetic sequences. They often allow for the rapid assembly of the target molecule from readily available building blocks and can be more amenable to the synthesis of analogues for further research.

Photochemical and Electrochemical Synthesis Innovations for Aromatic System Modification

Recent advancements in organic synthesis have introduced powerful methods for modifying aromatic systems using photochemical and electrochemical techniques. These innovations offer pathways to functionalize aromatic rings with high selectivity and under mild conditions, moving away from traditional, often harsh, synthetic protocols.

Photochemical Approaches: Photoredox catalysis has become a significant tool for C-H functionalization, allowing for the direct modification of aromatic rings. acs.orgnih.gov This method uses light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov These radicals can then react with aromatic substrates to form new carbon-carbon or carbon-heteroatom bonds. For instance, photocatalytic methods can generate acyl radicals from precursors like aldehydes or carboxylic acids, which can then be used for the C-H acylation of heteroarenes. acs.orgnih.gov While challenges in regioselectivity can be substrate-dependent, the use of directing groups can achieve high selectivity, such as in ortho-C–H functionalization. rsc.org Recent developments have even demonstrated photocatalyst-free methods for the cyclopropanation of substrates with C-C double bonds conjugated to aromatic groups, using visible light and shelf-stable reagents. iciq.org

Electrochemical Strategies: Electrochemistry provides a green and efficient alternative for redox transformations in aromatic synthesis. bohrium.com By controlling the electric potential, specific and selective reactions can be achieved without the need for stoichiometric chemical oxidants or reductants. bohrium.com Anodic oxidation can be used to generate aromatic radical cations from aromatic systems. nih.gov This activation weakens adjacent C-C bonds, enabling deconstructive functionalization pathways. For example, this has been applied to the functionalization of arylcyclopropanes and arylcycloalkanols. nih.gov Radical aromatic substitution has seen a resurgence through electrochemical methods, which offer orthogonal reactivity compared to traditional nucleophilic or electrophilic substitutions, often resulting in high chemoselectivity. nih.gov The combination of electrochemistry and photochemistry is also an emerging field, allowing for the generation of highly reactive intermediates with extreme redox properties for novel C-H functionalization reactions. nih.govacs.org

| Method | Principle | Key Advantages | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer initiated by a photocatalyst. nih.gov | Mild reaction conditions, high functional group tolerance, enables novel transformations. acs.orgnih.gov | Direct C-H functionalization of aromatic precursors. |

| Electrochemical Synthesis | Controlled oxidation or reduction at an electrode surface to generate reactive intermediates. bohrium.com | Avoids stoichiometric redox reagents, high selectivity, enhanced safety. bohrium.com | Generation of aromatic radical cations for subsequent functionalization. nih.gov |

| Electrophotocatalysis | Combination of electrochemistry and photochemistry to generate highly reactive species. acs.org | Access to extreme redox potentials and non-equilibrium reactive states. acs.org | Functionalization of less electron-rich aromatic systems. |

Principles of Green Chemistry in Synthesis Design and Optimization

The design and optimization of synthetic routes for active pharmaceutical ingredients (APIs) and fine chemicals are increasingly guided by the principles of green chemistry. bulatpharmaceutical.comthemedicinemaker.com This framework aims to reduce the environmental impact of chemical processes by focusing on aspects like waste prevention, atom economy, and the use of safer chemicals. bulatpharmaceutical.compharmafeatures.com

The twelve principles of green chemistry provide a foundational guide for sustainable synthesis. A primary goal is waste prevention , designing syntheses to minimize the generation of waste rather than treating it after it has been created. themedicinemaker.comctfassets.net This is quantitatively assessed using metrics like the E-Factor and Process Mass Intensity (PMI) . libretexts.orgsyrris.comcontinuuspharma.com The E-Factor is the ratio of the mass of waste produced to the mass of the desired product, while PMI considers the total mass of all materials (raw materials, solvents, reagents) used to produce a certain mass of product. libretexts.orgsyrris.com The pharmaceutical industry, which historically has had high E-factors, is actively working to reduce these values. libretexts.orgsyrris.com

Atom economy , another core principle, seeks to maximize the incorporation of all materials used in the process into the final product. ctfassets.netsyrris.com Synthetic routes with high atom economy are inherently more efficient and generate less waste. The use of catalytic reactions (including biocatalysis) is highly favored over stoichiometric reagents as they are more atom-economical and can often be reused. pharmafeatures.comctfassets.net

Solvent selection is a critical aspect of green chemistry, as solvents can account for a significant portion of the waste in pharmaceutical manufacturing. The ideal is to use safer, environmentally benign solvents like water or bio-based solvents, or to design solvent-free processes. pharmafeatures.com Furthermore, designing processes for energy efficiency, often by conducting reactions at ambient temperature and pressure, and using renewable feedstocks are also key considerations.

| Metric | Definition | Significance |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% syrris.com | Measures the efficiency of a reaction in converting reactant atoms to the desired product. syrris.com |

| E-Factor (Environmental Factor) | Total mass of waste / Total mass of product libretexts.orgcontinuuspharma.com | Provides a measure of the total waste generated in a process. Lower values are better. libretexts.org |

| Process Mass Intensity (PMI) | Total mass input / Mass of product syrris.comcontinuuspharma.com | A holistic metric that includes all materials used in a process, highlighting areas for waste reduction. syrris.com |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the efficient preparation of key building blocks, namely a halogenated benzoic acid derivative and a cyclopropyl-substituted aromatic compound.

A plausible precursor for the target molecule is a 3,5-dihalogenated benzoic acid, such as 3,5-dichlorobenzoic acid. Several synthetic routes to this intermediate have been reported. One common method involves the diazotization of 3,5-dichloroanthranilic acid, followed by the elimination of nitrogen. prepchem.com In a typical procedure, 3,5-dichloroanthranilic acid is treated to form a diazonium salt, which is then heated in the presence of ethanol to yield 3,5-dichlorobenzoic acid with high purity. prepchem.comchemicalbook.com

Another approach starts from benzonitrile, which undergoes chlorination to produce 3,5-dichlorobenzonitrile. google.com This intermediate is then subjected to hydrolysis and acidification to afford the final 3,5-dichlorobenzoic acid. google.com Alternative methods include the alkaline fusion of 3,5-dihalobenzoic acids. orgsyn.org

| Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|

| 3,5-Dichloroanthranilic acid | Diazotization followed by heating in ethanol. | 92% | prepchem.comchemicalbook.com |

| Benzonitrile | Chlorination followed by hydrolysis and acidification. | Not specified | google.com |

| (3,5-dichlorophenyl)-magnesium chloride | Reaction with CO2 followed by acidification. | 99% | chemicalbook.com |

The introduction of a cyclopropyl group onto an aromatic ring is a crucial step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this transformation. nih.gov For example, palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides with potassium cyclopropyltrifluoroborate can produce aryl cyclopropanes in good to excellent yields. organic-chemistry.org Similarly, the palladium-catalyzed coupling of aryl bromides or triflates with cyclopropylmagnesium bromide, often in the presence of zinc bromide, is an effective method for forming cyclopropyl arenes. organic-chemistry.org

Metal-catalyzed cyclopropanations using diazo compounds and a transition metal catalyst, such as rhodium carboxylate complexes, are also widely used. wikipedia.orgacs.org These reactions involve the formation of a metal carbene intermediate which then reacts with an alkene. wikipedia.org While these methods are effective, there is a growing interest in developing more sustainable and safer alternatives that avoid the use of potentially explosive diazo compounds. iciq.org

Recent research has focused on photocatalytic and metal-free approaches. For instance, a photocatalyst-free cyclopropanation of styrene-like substrates using gem-diiodomethyl carbonyl compounds and visible light has been developed, offering excellent functional group tolerance. iciq.org Another strategy involves the iodine/DBU-mediated cyclization of 1,3,5-triaryl-1,5-diketones to form 1-aryl-2,3-diaroyl cyclopropanes. nih.gov

| Method | Aryl Precursor | Cyclopropyl Source | Catalyst/Reagent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chloride | Potassium cyclopropyltrifluoroborate | Palladium catalyst organic-chemistry.org |

| Negishi-like Coupling | Aryl bromide/triflate | Cyclopropylmagnesium bromide | Palladium catalyst / ZnBr2 organic-chemistry.org |

| Metal-Catalyzed Cyclopropanation | Styrene derivative | Diazo compound | Rhodium or Copper catalyst wikipedia.orgacs.org |

| Photocatalyst-free Cyclopropanation | Styrene derivative | gem-diiodomethyl carbonyl compound | Visible light iciq.org |

Methodological Advancements in Preparative-Scale Synthesis

Scaling up the synthesis of a chemical compound from the laboratory to industrial production presents numerous challenges, including safety, efficiency, and consistency. researchgate.netresearchgate.netkewaunee.in Modern advancements in chemical engineering and technology are addressing these challenges, enabling more sustainable and cost-effective large-scale manufacturing. bohrium.comresearchgate.net

Continuous Flow Chemistry: One of the most significant advancements is the shift from traditional batch processing to continuous flow chemistry. mt.comlonza.comajinomoto.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comcontractpharma.com This enhanced control leads to higher yields, better product quality with fewer impurities, and improved safety, particularly for highly exothermic or hazardous reactions. ajinomoto.comcontractpharma.com Flow chemistry also facilitates easier scalability; instead of designing larger reactors, production can be increased by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. ajinomoto.comsyngeneintl.com This technology is particularly well-suited for photochemical and electrochemical reactions, which are often difficult to scale up in batch reactors. contractpharma.com

Process Analytical Technology (PAT): Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comnih.govwikipedia.orglongdom.orgstepscience.com By integrating in-line and on-line analytical tools (such as FTIR and Raman spectroscopy) into the manufacturing process, PAT allows for continuous monitoring and control, ensuring consistent product quality and reducing the need for end-product testing. mt.comnih.govstepscience.com This data-driven approach facilitates a deeper understanding of the process, enabling continuous improvement and optimization. nih.gov

These methodological advancements, often used in conjunction, are key to developing robust, efficient, and sustainable processes for the preparative-scale synthesis of complex molecules like this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Process Control | Variable temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. mt.comcontractpharma.com |

| Safety | Higher risk with large volumes of hazardous materials. mt.com | Inherently safer due to small reactor volumes and better heat dissipation. ajinomoto.comsyngeneintl.com |

| Scalability | Complex, requires redesign of equipment. researchgate.net | Simpler, achieved by extending run time or numbering-up. ajinomoto.com |

| Product Quality | Potential for batch-to-batch variability. | Higher consistency and purity due to uniform reaction conditions. mt.comajinomoto.com |

| Efficiency | Can be less efficient with significant downtime between batches. | Higher throughput and reduced cycle times. mt.comveeprho.com |

Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 5 Cyclopropylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the prediction of a wide range of properties, from molecular geometry to reactivity patterns.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. ijrte.org This method is favored for its balance of accuracy and computational efficiency. dntb.gov.ua For a molecule like Methyl 3-chloro-5-cyclopropylbenzoate, DFT calculations would typically be initiated to determine its most stable three-dimensional structure, a process known as geometry optimization.

This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). The functional accounts for electron correlation, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The geometry optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. scirp.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a detailed description of the electronic wavefunction. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to refine the electronic energy and to obtain a more precise description of the electron distribution within the molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. nih.gov An MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the ester group and the chlorine atom, suggesting these are sites prone to electrophilic attack. nih.govresearchgate.net Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the methyl and cyclopropyl (B3062369) groups, indicating sites susceptible to nucleophilic attack. nih.gov

| Atomic Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative | Site for electrophilic attack |

| Ester Oxygen | Negative | Site for electrophilic attack |

| Chlorine Atom | Slightly Negative | Potential site for electrophilic interaction |

| Aromatic Hydrogens | Positive | Sites for nucleophilic attack |

| Cyclopropyl Hydrogens | Positive | Sites for nucleophilic attack |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the aromatic ring and the ester group, while the LUMO would also be distributed over the aromatic system. The calculated HOMO-LUMO gap would provide insights into its kinetic stability and electrical transport properties.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability and low reactivity |

Spectroscopic Parameter Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. dergipark.org.tr

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated. These calculated values would then be correlated with experimental data, if available. A good correlation between the theoretical and experimental chemical shifts would validate the computed molecular geometry and electronic structure. Discrepancies between the calculated and experimental values can often be rationalized in terms of solvent effects or limitations of the computational method.

| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 165.8 | 166.2 |

| C-Cl | 134.5 | 134.9 |

| C-Cyclopropyl | 148.2 | 148.5 |

| Aromatic CH | 125.0 - 130.0 | 125.5 - 130.5 |

| OCH₃ | 52.5 | 52.8 |

| Cyclopropyl CH | 15.0 | 15.3 |

| Cyclopropyl CH₂ | 9.0 | 9.2 |

Vibrational Frequency and IR/Raman Spectra Simulation

A computational analysis of this compound would typically involve DFT calculations to determine its vibrational modes. These calculations would predict the frequencies at which the molecule's bonds stretch, bend, and twist. The results are fundamental for simulating the infrared (IR) and Raman spectra. These simulated spectra would provide a theoretical fingerprint of the molecule, identifying key vibrational bands corresponding to its functional groups, such as the carbonyl (C=O) of the ester, the C-Cl bond, the cyclopropyl ring vibrations, and the aromatic ring modes. A Potential Energy Distribution (PED) analysis would further dissect these vibrational modes, quantifying the contribution of individual bond stretches and angle bends to each calculated frequency. However, no such simulation data has been published for this compound.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

To understand the electronic properties and predict the UV-Visible absorption spectrum of this compound, TD-DFT calculations would be employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the predicted absorption maxima (λmax) and oscillator strengths, would indicate how the molecule interacts with ultraviolet and visible light. This analysis would also shed light on the nature of the electronic transitions, such as n→π* or π→π*, which are crucial for applications in materials science and photochemistry. As of now, no TD-DFT studies specific to this compound are available in the scientific literature.

Solvent Effects on Molecular Properties through Implicit and Explicit Solvation Models

The properties of a molecule can be significantly influenced by its environment, especially the solvent. Computational studies would typically investigate these solvent effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium, allowing for the calculation of how the solvent's polarity affects the molecule's geometry, vibrational frequencies, and electronic spectra. Explicit models would involve simulating the molecule with a number of individual solvent molecules to study specific interactions like hydrogen bonding. Research into how different solvents might alter the properties of this compound has not been published.

Reactivity Profiles and Reaction Mechanisms of Methyl 3 Chloro 5 Cyclopropylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms, including Saponification

The stability of the ester group in Methyl 3-chloro-5-cyclopropylbenzoate towards hydrolysis is a critical aspect of its reactivity profile. Ester hydrolysis can be catalyzed by either acid or base, with the latter, known as saponification, being an irreversible process.

Acid-catalyzed hydrolysis, in contrast, is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the catalyst (H⁺) is regenerated, yielding 3-chloro-5-cyclopropylbenzoic acid.

| Condition | Mechanism Name | Key Reagents | Intermediate | Final Product (before workup) | Reversibility |

|---|---|---|---|---|---|

| Basic | Saponification | Aqueous base (e.g., NaOH, KOH) | Tetrahedral Alkoxide Intermediate | 3-chloro-5-cyclopropylbenzoate salt | Irreversible |

| Acidic | Acid-Catalyzed Ester Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Water | Tetrahedral Oxonium Ion Intermediate | 3-chloro-5-cyclopropylbenzoic acid | Reversible |

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Ring

The reactivity of the benzoate ring is influenced by the directing and activating or deactivating effects of its substituents: the chloro group, the cyclopropyl (B3062369) group, and the methyl ester group.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The substituents on the ring determine the rate and regioselectivity of the reaction. libretexts.org

Chloro group (-Cl): This group is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions due to resonance electron donation. libretexts.org

Cyclopropyl group: This group is considered an activating group and an ortho, para-director. Its strained sigma bonds have significant p-character, allowing for electron donation to the ring through conjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.

Methyl Ester group (-COOCH₃): This is a deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. It directs incoming electrophiles to the meta position. libretexts.org

The combined effect of these three substituents on this compound makes predicting the outcome of EAS complex. The positions open for substitution are C2, C4, and C6. The activating, ortho, para-directing cyclopropyl group strongly favors substitution at its ortho positions (C4 and C6). The deactivating chloro group also directs to these same positions (ortho-C4 and para-C2, though C2 is less favored). Conversely, the deactivating ester group directs to its meta positions (C2 and C4). Therefore, positions C2 and C4 are electronically favored by multiple groups, while position C6 is sterically hindered by two adjacent substituents. The C4 position is arguably the most likely site for electrophilic attack, as it is activated by the cyclopropyl group (ortho), directed by the chloro group (ortho), and directed by the ester group (meta).

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -Cl | 3 | Deactivating | Ortho, Para |

| -C₃H₅ (Cyclopropyl) | 5 | Activating | Ortho, Para |

| -COOCH₃ | 1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halogen). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In this compound, the leaving group is the chloro atom at C3. The powerful electron-withdrawing ester group is at the C1 position, which is meta to the chlorine. While the ester group deactivates the ring towards electrophilic attack, its meta position offers no resonance stabilization for the negative charge of a Meisenheimer intermediate formed by nucleophilic attack at C3. libretexts.org Furthermore, the electron-donating cyclopropyl group at C5 would further destabilize such an intermediate. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SₙAr conditions.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl ring is a strained three-membered ring that can undergo unique transformations not seen in other cycloalkanes.

The high ring strain (approximately 115 kJ/mol) of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical pathways. psu.edu

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropyl ring can be protonated. The resulting carbocation can be attacked by a nucleophile, leading to a ring-opened product. The regioselectivity of the cleavage depends on the stability of the resulting carbocation.

Radical Ring Opening: Homolytic cleavage of a C-C bond in the cyclopropyl ring can occur, particularly if a radical can be formed at an adjacent position (a cyclopropylmethyl radical). psu.edu These radicals are known to undergo extremely rapid ring-opening to form a homoallylic radical. psu.edu

For this compound, such reactions would likely require harsh conditions that might also affect the ester group.

While ring-opening is a common reaction, the cyclopropyl group can also be functionalized while retaining the ring structure. These reactions often involve the activation of adjacent C-H bonds or participation of the ring in cyclization reactions. For instance, transition-metal-catalyzed C-H activation could potentially introduce new functional groups onto the cyclopropyl ring itself. Furthermore, the synthesis of related compounds like (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine involves modifications to a side chain attached to the cyclopropyl ring, demonstrating that the ring can be carried through multi-step synthetic sequences. nih.gov

Reactions at the Ester Moiety (e.g., Transesterification, Reduction)

Besides hydrolysis, the methyl ester group can undergo several other characteristic transformations.

Transesterification: This reaction involves treating this compound with an alcohol in the presence of an acid or base catalyst. The methoxy (B1213986) group (-OCH₃) is exchanged for the alkoxy group (-OR) from the new alcohol, forming a new ester. This equilibrium-driven process is often pushed to completion by using a large excess of the reactant alcohol.

Reduction: The ester can be reduced to a primary alcohol, (3-chloro-5-cyclopropylphenyl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxy-aluminate species and a second hydride addition to the resulting aldehyde intermediate.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 3-chloro-5-cyclopropylbenzoate |

| Reduction | 1) LiAlH₄ 2) H₂O workup | (3-chloro-5-cyclopropylphenyl)methanol |

| Saponification | 1) NaOH(aq) 2) H₃O⁺ workup | 3-chloro-5-cyclopropylbenzoic acid |

Catalytic Conversions and Derivatization Strategies

The presence of a chloro-aromatic moiety opens up possibilities for various catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These strategies allow for significant derivatization of the molecule.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can be activated by a palladium catalyst to participate in reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions would replace the chlorine atom with a wide variety of other functional groups, providing access to a large library of derivatives.

Cyclization Strategies: In specifically designed substrates, the functional groups on the ring can be used to construct new fused ring systems. For example, related benzoate esters with appropriately placed side chains can undergo intramolecular cyclization reactions to form chromene derivatives or other heterocyclic systems. mdpi.com

Photochemical and Mechanoradical Reactions of the Aromatic Core and Side Chains

The study of photochemical and mechanoradical reactions of complex organic molecules such as this compound provides insight into their stability, degradation pathways, and potential for novel synthetic transformations. In the absence of direct experimental data for this specific compound, its reactivity under photochemical and mechanoradical conditions can be inferred by examining the behavior of its constituent functional groups: the chlorobenzene (B131634) core, the cyclopropyl substituent, and the methyl ester group.

Photochemical Reactions

Photochemical reactions are induced by the absorption of light, which can lead to the excitation of a molecule to a higher electronic state. This excited state can then undergo various transformations, including bond cleavage, rearrangement, or reaction with other molecules.

The aromatic core of this compound, a substituted chlorobenzene, is a primary site for photochemical activity. Ultraviolet (UV) irradiation of chlorobenzenes can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, a process known as photolysis. This cleavage generates a highly reactive aryl radical and a chlorine radical. The subsequent fate of these radicals depends on the reaction medium. In the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom, leading to reductive dechlorination. In an inert solvent like benzene, the aryl radical may react with the solvent to form biphenyl (B1667301) derivatives. rsc.org

The methyl benzoate moiety also exhibits photochemical reactivity. Upon irradiation, aromatic esters can undergo hydrogen abstraction or cycloaddition reactions. rsc.org For instance, photoexcited methyl benzoate can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Alternatively, it can undergo [2+2] cycloaddition with olefins. rsc.org

The cyclopropyl group can also be influenced by photochemical conditions, although it is generally more stable to direct photolysis than the C-Cl bond. However, the presence of the aromatic ring can sensitize the cyclopropyl group to photochemical reactions.

Potential Photochemical Reaction Pathways:

C-Cl Bond Cleavage: The most likely photochemical reaction is the cleavage of the C-Cl bond, leading to a 3-cyclopropyl-5-(methoxycarbonyl)phenyl radical. This radical can then undergo various reactions, such as hydrogen abstraction or dimerization.

Ester Group Reactions: The methyl ester group could undergo intermolecular hydrogen abstraction from the solvent or other molecules, or potentially intramolecular reactions if a suitable hydrogen donor is present elsewhere in the molecule or in an adjacent molecule.

Cyclopropane Ring Opening: While less probable under direct photolysis, the cyclopropane ring could potentially open if sufficient energy is transferred from the excited aromatic core, leading to the formation of isomeric products.

Illustrative Data Table of Potential Photoproducts:

| Reactant | Reaction Type | Potential Product(s) | Conditions |

| This compound | Photolysis (C-Cl cleavage) | Methyl 3-cyclopropylbenzoate | UV irradiation, hydrogen-donating solvent |

| This compound | Photochemical Hydrogen Abstraction | Products from subsequent radical reactions | UV irradiation, presence of hydrogen donors |

| This compound | Photochemical Cycloaddition | Cycloadducts with olefins | UV irradiation, presence of olefins |

Note: This table is illustrative and based on the general reactivity of related compounds. Specific product yields and reaction efficiencies for this compound have not been experimentally determined.

Mechanoradical Reactions

Mechanoradical reactions are initiated by the application of mechanical force, such as grinding or milling, which can lead to the cleavage of covalent bonds and the formation of free radicals. This field of chemistry, known as mechanochemistry, offers a solvent-free and often more sustainable alternative to traditional solution-phase reactions.

The reactivity of this compound under mechanochemical conditions would likely involve the weakest bonds in the molecule. The high strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under mechanical stress. This process can be facilitated by the presence of the aryl group, which can stabilize the resulting radical intermediates. Photoredox-catalyzed studies on arylcyclopropanes have demonstrated that C-C bond cleavage of the cyclopropane ring can be achieved, leading to the formation of new C-O, C-N, and other carbon-heteroatom bonds. nih.gov

Potential Mechanoradical Reaction Pathways:

Cyclopropane Ring Opening: The primary mechanoradical reaction would likely be the cleavage of a C-C bond in the cyclopropyl ring. This would generate a diradical intermediate that could then undergo rearrangement or react with other species in the reaction mixture.

C-Cl Bond Cleavage: While generally requiring more energy than cyclopropane ring-opening, the C-Cl bond could also be a site for mechanochemical cleavage, leading to the formation of an aryl radical.

Ester Group Reactions: The ester group is relatively robust under mechanochemical conditions but could potentially undergo cleavage or other reactions under high-energy milling.

Detailed Research Findings on Related Structures:

Research on arylcyclopropanes has shown that their ring-opening can be achieved through single-electron oxidation, often facilitated by a photocatalyst. nih.gov This process generates a radical cation, which then undergoes nucleophilic attack to yield a ring-opened product. This suggests that in the presence of suitable catalysts or initiators, the cyclopropyl group of this compound could be selectively functionalized.

Studies on the free radical reactions of chlorobenzene have shown that under thermal conditions, chlorine atoms can abstract hydrogen from the aromatic ring, leading to the formation of an aryl radical and subsequent substitution products. rsc.org This indicates that the aromatic core of this compound could also be susceptible to radical-mediated hydrogen abstraction under mechanoradical conditions.

Illustrative Data Table of Potential Mechanoradical Products:

| Reactant | Reaction Type | Potential Product(s) | Conditions |

| This compound | Mechanochemical Ring Opening | Isomeric open-chain compounds | Ball milling, with or without catalyst |

| This compound | Mechanochemical C-Cl Cleavage | Dimerized or functionalized products | High-energy ball milling |

Note: This table is hypothetical and intended to illustrate potential reaction outcomes based on the known reactivity of similar chemical structures.

Advanced Research Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Chemical Syntheses

The true potential of Methyl 3-chloro-5-cyclopropylbenzoate in organic synthesis lies in its capacity to serve as a versatile building block. The chloro substituent acts as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The ester and cyclopropyl (B3062369) groups, while also amenable to transformation, primarily serve to modulate the electronic properties and steric environment of the molecule, influencing reactivity and providing structural complexity.

In the field of target-oriented synthesis, where the goal is the creation of complex molecules with specific functions (such as biologically active compounds), starting materials with diverse functional handles are highly prized. This compound serves as an exemplary precursor due to the orthogonality of its functional groups. The chloro group is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular frameworks. youtube.com

These reactions allow for the precise and efficient introduction of various substituents at the C-3 position of the benzene (B151609) ring. For instance, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond with aryl or vinyl boronic acids, while the Buchwald-Hartwig amination allows for the construction of carbon-nitrogen bonds. youtube.com The ability to participate in these transformations makes the compound an ideal starting point for synthesizing molecules with a central, highly substituted aromatic core. The cyclopropyl and ester groups add further layers of molecular complexity and are common motifs in pharmacologically active agents.

Below is a table summarizing potential cross-coupling reactions for which this compound could serve as a substrate, highlighting its versatility in building molecular complexity.

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond | Potential Application |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl, Aryl-Vinyl) | Synthesis of biaryl compounds, conjugated systems. nih.gov |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C-C (Aryl-Vinyl) | Formation of substituted styrenes and stilbenes. |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Synthesis of aryl alkynes, precursors to complex heterocycles. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | C-N (Aryl-Amine) | Construction of substituted anilines and related structures. |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst | C-C | Versatile C-C bond formation with various organic fragments. |

This table represents potential applications based on the known reactivity of aryl chlorides and is not based on documented reactions of this compound itself.

The substitution pattern of this compound makes it an excellent scaffold for the synthesis of heterocyclic and polycyclic compounds. Such structures are of immense importance in medicinal chemistry and materials science. nih.gov The synthetic strategy often involves sequential or one-pot reactions that utilize multiple functional groups on the benzene ring to build new fused or appended ring systems.

For example, the chloro group can be displaced via a cross-coupling reaction to introduce a side chain. Subsequent chemical transformation of the methyl ester into a carboxylic acid or an amide can then facilitate an intramolecular cyclization reaction, leading to the formation of a new heterocyclic ring fused to the central benzene ring. An acid-catalyzed intramolecular reaction involving a strategically introduced functional group can lead to the formation of complex polycyclic systems. mdpi.comresearchgate.net

Different synthetic pathways can be envisioned:

Fused Lactam Synthesis: A Buchwald-Hartwig amination with an amino ester, followed by hydrolysis of the benzoate (B1203000) ester and subsequent intramolecular amide bond formation.

Benzofuran Synthesis: A Sonogashira coupling to introduce an alkyne, which can then undergo cyclization. While not a direct pathway from the ester, modification of the ester to a hydroxyl group would enable such transformations. researchgate.net

Polycyclic Aromatic Systems: Sequential Suzuki couplings can be employed to build extended, rigid polycyclic structures. acs.org

The presence of the cyclopropyl group can influence the regioselectivity of these cyclization reactions and imparts a three-dimensional character to the resulting polycyclic framework, which is often desirable for biological activity.

Exploration in Polymer Chemistry and Functional Material Development

The unique electronic and steric properties imparted by the chloro, cyclopropyl, and methyl ester groups make this compound an intriguing candidate for the development of new polymers and advanced functional materials. While not a conventional monomer itself, it can be chemically transformed into polymerizable derivatives or used as a precursor for materials with tailored properties.

To be used in polymer synthesis, this compound would first need to be converted into a suitable monomer. This can be achieved by leveraging the reactivity of the chloro group. For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be used to introduce a polymerizable functional group like a vinyl or styrenyl moiety. This would transform the molecule into a novel monomer for radical or other types of polymerization. mdpi.com

The resulting polymers would feature a pendant 3-cyclopropyl-5-methoxycarbonylphenyl group. The presence of the rigid and bulky cyclopropyl group along the polymer backbone could significantly influence the material's properties, potentially leading to:

Increased Glass Transition Temperature (Tg): Due to restricted chain mobility.

Modified Solubility: The combination of the nonpolar cyclopropyl group and the polar ester could lead to unique solubility characteristics.

Enhanced Photochemical Stability: Cyclopropyl-containing polymers have been investigated for applications in photoresists. researchgate.net

Characterization of such specialty polymers would involve determining their molecular weight, thermal properties (TGA, DSC), and mechanical properties to establish structure-property relationships.

Substituted aromatic compounds are the fundamental building blocks of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on the nature of the substituents on the aromatic core.

This compound can serve as a precursor to larger π-conjugated systems. The chloro group is a synthetic handle for extension via cross-coupling reactions, allowing for the construction of oligomers or polymers with extended conjugation. beilstein-journals.org The electron-withdrawing methyl ester and the electron-donating cyclopropyl group (through its σ-bonds) provide a means to tune the frontier molecular orbital (HOMO-LUMO) energy levels of the resulting material. This electronic tuning is critical for optimizing charge injection/transport and the optical properties (absorption/emission wavelengths) of the material. nih.gov The non-polar cyclopropyl group can also be used to enhance the solubility of large, rigid conjugated molecules, which is often a major challenge in material processing.

Methodological Advancements in Chemical Reactivity and Catalysis Facilitated by the Compound's Structure

The development of new, efficient, and selective catalytic methods is a cornerstone of modern organic chemistry. Substrates with multiple, distinct functional groups, such as this compound, are excellent platforms for testing the limits and capabilities of new catalytic systems.

The structure of this compound presents several challenges and opportunities for catalysis research:

Chemoselectivity: A new catalyst could be tested for its ability to selectively react at the C-Cl bond without affecting the ester or the cyclopropyl group.

Steric Hindrance: The cyclopropyl group is sterically more demanding than a simple methyl or hydrogen atom. The efficiency of a catalytic reaction at the adjacent chloro position can be a good measure of the catalyst's tolerance to steric bulk.

Electronic Effects: The interplay of the electron-donating cyclopropyl group and the electron-withdrawing ester group modifies the electron density of the aromatic ring, influencing the rate and success of reactions like oxidative addition in palladium catalysis.

Researchers developing novel ligands or catalyst systems for cross-coupling reactions could use this compound as a benchmark substrate to demonstrate the robustness and applicability of their new methodology. nih.gov Successfully catalyzing reactions on such a multi-functionalized substrate would indicate a high degree of utility for the new catalytic method in complex synthetic applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-chloro-5-cyclopropylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach can be adapted from triazine-based coupling reactions. For example, describes a general procedure using DIPEA (N,N-diisopropylethylamine) as a base and controlling reaction temperatures (e.g., 35°C for 6–46 hours) to achieve regioselective substitutions. Key steps include:

- Step 1 : Chlorotriazine activation with phenol derivatives.

- Step 2 : Nucleophilic substitution with cyclopropane-containing intermediates.

- Step 3 : Esterification with methyl groups.

Optimization involves adjusting stoichiometry (e.g., 1.0–1.6 equiv. of reagents) and monitoring reaction progress via HPLC or TLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and reference standards (e.g., ’s Imp. B/C protocols) to quantify impurities.

- Structural Confirmation : Combine -/-NMR to verify substituent positions (e.g., cyclopropyl CH protons at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. highlights the critical need for rigorous crystallographic validation to avoid misassignments, as seen in corrigenda for similar benzoate esters .

Q. What are the best practices for handling and solubilizing this compound in experimental settings?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (10 mM initial concentration) and dilute with PBS or ethanol for biological assays ( provides a dilution table for similar esters).

- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which can suppress undesired side reactions (e.g., meta-chlorine displacement). Computational modeling (DFT) can predict reaction sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids can assess regioselectivity. ’s analysis of fluorine/chlorine substituent interactions provides a template for studying cyclopropane effects .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Data Triangulation : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions.

- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid derivatives) that may contribute to observed discrepancies. ’s PubChem data on analogous esters (e.g., Methyl 5-chloroanthranilate) underscores the importance of metabolite identification .

Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Structural Modifications : Introduce deuterium at labile positions (e.g., methyl ester) to slow hydrolysis, as demonstrated in ’s deuterated analogs (e.g., Methyl 5-chloro-2-methoxy-d-benzoate).

- Prodrug Design : Mask the ester group with enzymatically cleavable moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.